molecular formula C22H23N5OS B2862477 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1203306-90-4

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2862477
CAS RN: 1203306-90-4
M. Wt: 405.52
InChI Key: RPWCFANCEMUFCC-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are known for their diverse biological properties, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazole derivatives have been recognized for their antimicrobial properties. They can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics. Similarly, antifungal applications are significant due to the increasing resistance to existing antifungal drugs. This compound could be explored for its efficacy against fungal infections, particularly those resistant to current treatments .

Antitumor and Cytotoxic Activities

Research has indicated that certain thiazole compounds exhibit antitumor and cytotoxic activities. This compound could be investigated for its potential effects on various cancer cell lines, exploring its mechanism of action and effectiveness in inhibiting tumor growth or inducing apoptosis in cancer cells .

Anti-inflammatory Properties

Thiazoles have been reported to possess anti-inflammatory properties. This compound could be studied for its ability to modulate inflammatory pathways, which could lead to the development of new anti-inflammatory medications for conditions such as arthritis or inflammatory bowel disease .

Neuroprotective Effects

Given the role of thiazoles in the synthesis of neurotransmitters, this compound might be researched for its neuroprotective effects. It could be beneficial in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .

Antiviral Applications

The structure of thiazoles allows for the exploration of antiviral applications. This compound could be tested against various viruses to determine its effectiveness in inhibiting viral replication or assembly, which could contribute to the creation of novel antiviral drugs .

Enzyme Inhibition

Thiazoles can act as enzyme inhibitors, disrupting the activity of key enzymes in pathological processes. This compound could be examined for its inhibitory effects on enzymes like DNA gyrase or COX enzymes, which could have implications for the treatment of bacterial infections or pain management .

Mechanism of Action

The mechanism of action of thiazole derivatives depends on their specific structure and the biological target. They are known to interact with various biological targets due to the presence of the thiazole ring .

Future Directions

Thiazole derivatives are a promising area of research due to their diverse biological activities . Future research could focus on synthesizing new thiazole derivatives and studying their biological activities.

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-14(2)27-18(9-11-24-27)21(28)26(13-17-6-5-10-23-12-17)22-25-19-15(3)7-8-16(4)20(19)29-22/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWCFANCEMUFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

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